molecular formula C22H23N3O3 B6945716 N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-5-ethyl-1-phenylpyrazole-4-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-5-ethyl-1-phenylpyrazole-4-carboxamide

Cat. No.: B6945716
M. Wt: 377.4 g/mol
InChI Key: IEDZVMAGMPRAGC-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-5-ethyl-1-phenylpyrazole-4-carboxamide is a complex organic compound that features a unique combination of benzodioxepin, pyrazole, and carboxamide functional groups

Properties

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-5-ethyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-2-19-18(15-24-25(19)17-9-4-3-5-10-17)22(26)23-14-16-8-6-11-20-21(16)28-13-7-12-27-20/h3-6,8-11,15H,2,7,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDZVMAGMPRAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=C4C(=CC=C3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-5-ethyl-1-phenylpyrazole-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring, followed by the introduction of the pyrazole and carboxamide groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents such as dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-5-ethyl-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s stability and solubility.

    Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivative compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-5-ethyl-1-phenylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-5-ethyl-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-6-propan-2-ylpyrimidin-4-amine
  • (3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)(1-methylcyclopropyl)methanone

Uniqueness

Compared to similar compounds, N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-5-ethyl-1-phenylpyrazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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